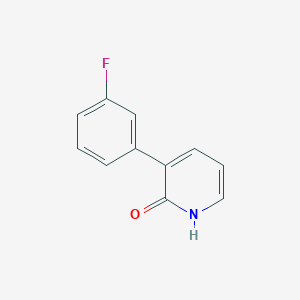

3-Fluorophenylpyridone

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The introduction of fluorine into heterocyclic compounds has become a powerful strategy in medicinal chemistry and materials science. acs.orgnih.govnih.gov Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. acs.org This is due to the unique properties that fluorine imparts upon a molecule. Its high electronegativity and small size lead to the formation of strong carbon-fluorine bonds, which can enhance metabolic stability and, consequently, the half-life of a drug. nih.gov

The presence of fluorine can also modulate the acidity or basicity of nearby functional groups, improve bioavailability, and increase binding affinity to biological targets. nih.govmolaid.com Furthermore, the incorporation of fluorine can alter a molecule's lipophilicity, which is a critical factor in its ability to permeate cell membranes. acs.orgnih.gov In the realm of materials science, fluorinated heterocycles are utilized in the development of novel materials with unique optical, electrical, and thermal properties, finding applications in areas such as organic light-emitting diodes (OLEDs) and liquid crystals. acs.org

Role of Pyridone Scaffolds as Privileged Structures in Chemical Biology and Medicinal Chemistry

Pyridone and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to a variety of biological targets. Current time information in New York, NY, US.nus.edu.sgcymitquimica.com This versatility stems from the pyridone ring's ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with proteins and other biological macromolecules. nus.edu.sg

The pyridone scaffold is a common feature in numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. Current time information in New York, NY, US.cymitquimica.com Their chemical tractability allows for easy functionalization at multiple positions, enabling the systematic optimization of their biological and physicochemical properties. Current time information in New York, NY, US. Pyridone derivatives are also employed as bioisosteres for other chemical groups like amides and phenyls, offering a way to modify a molecule's properties while retaining its essential binding interactions. nus.edu.sg

Rationale for Dedicated Academic Investigation of 3-Fluorophenylpyridone and its Derivatives

The specific combination of a 3-fluorophenyl group with a pyridone core in the this compound moiety presents a compelling case for dedicated academic study. This rationale is built upon several key observations from existing research. A significant driver for this investigation is the dramatic enhancement of biological activity observed when this moiety is incorporated into larger molecules. For instance, the insertion of a this compound substituent into a series of aminothiazole inhibitors resulted in a more than 300-fold increase in binding affinity. acs.orgnih.gov

Furthermore, the 3-(3-Fluorophenyl)-2(1H)-pyridinone structure is recognized as an amide with potential as a chelating agent, suggesting applications in areas such as metal sequestration or catalysis. cymitquimica.com The synthesis and pharmacological evaluation of derivatives, such as those investigated as 5-HT3 antagonists, have demonstrated the therapeutic potential of this scaffold. molaid.com Understanding the metabolic fate of such compounds is also crucial for their development as therapeutic agents, and studies on related fluorophenyl pyridine (B92270) carboxylic acids have highlighted the importance of this line of inquiry. researchgate.net

Current State of Knowledge and Unexplored Research Frontiers Pertaining to the this compound Moiety

The current body of knowledge on this compound is centered on its role as a key substituent for enhancing the potency of bioactive molecules and its synthesis within specific derivative classes. acs.orgnih.govmolaid.comnus.edu.sg The basic chemical identity of this compound is established, with its structure and fundamental properties documented. nih.gov

However, significant research frontiers remain to be explored. While its impact on binding affinity is noted, the full spectrum of its biological activities remains largely uncharted. The potential of this compound derivatives as kinase inhibitors, a major class of therapeutic agents, is a promising yet underexplored area. mdpi.comkyinno.comwikipedia.orgdrugs.comnih.gov The biotransformation and metabolic pathways of this compound-containing compounds are not well understood and represent a critical area for future research to ensure their safety and efficacy as potential drugs. researchgate.net

Moreover, the application of this moiety extends beyond medicinal chemistry. The use of related fluorophenylpyridine compounds in the development of materials like iridium complexes for lighting applications suggests that the unique electronic properties of the this compound scaffold could be harnessed for materials science innovations. rsc.org The broad biological activities seen in derivatives of similar heterocyclic systems also point to a vast, unexplored chemical space for novel this compound-based therapeutic agents targeting a wide range of diseases. nih.govmdpi.comfrontiersin.orgnih.govmdpi.comnih.govnih.govmdpi.commdpi.comopenmedicinalchemistryjournal.com

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKISKLUPGKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439565 | |

| Record name | 3-fluorophenylpyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143074-72-0 | |

| Record name | 3-(3-Fluorophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143074-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluorophenylpyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluorophenylpyridone

Established Synthetic Pathways for the 3-Fluorophenylpyridone Core

The construction of the this compound scaffold relies on a variety of established synthetic methodologies. diva-portal.org These include cycloaddition and cyclocondensation reactions, functional group interconversions, and catalytic C-H functionalization approaches.

Cycloaddition and Cyclocondensation Reactions in Fluoropyridone Synthesis

Cycloaddition and cyclocondensation reactions are powerful tools for the construction of heterocyclic systems like pyridones. researchgate.netresearchgate.net These reactions allow for the efficient and atom-economical formation of the pyridone ring from simpler starting materials. researchgate.net

One notable approach involves the copper-catalyzed [4+2] cycloaddition of in situ generated dienes from trifluoromethyl ketimines with dienophiles like 3-acryloyloxazolidin-2-ones. This method results in the formation of highly substituted 3-fluoropyridines. researchgate.netnih.gov The reaction proceeds through an annulation-aromatization sequence involving C-F bond cleavage. researchgate.netnih.gov

Similarly, cyclocondensation reactions are widely employed. For instance, the reaction of β-enamino diketones with arylhydrazines can be controlled to regioselectively produce substituted pyrazoles, a related heterocyclic system. organic-chemistry.org This highlights the versatility of condensation strategies in heterocyclic synthesis. Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes provides access to complex indole-based alkaloids, demonstrating the power of this method in building intricate molecular architectures. unizar.es

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Reference |

| [4+2] Cycloaddition | Benzyl trifluoromethyl ketimines, 3-acryloyloxazolidin-2-ones | Copper catalyst | Highly substituted 3-fluoropyridines | researchgate.netnih.gov |

| Cyclocondensation | β-enamino diketones, Arylhydrazines | Lewis acid (BF3) | Regioselective pyrazoles | organic-chemistry.org |

| (4+2) Cyclocondensation | 3-Substituted indoles, Donor-acceptor cyclopropanes | Brønsted acid | 8,9-dihydropyrido[1,2-a]indoles | unizar.es |

Functional Group Interconversions and Modulations

Functional group interconversions (FGIs) are crucial for modifying the substituents on the pyridone core, allowing for the synthesis of a diverse library of compounds. researchgate.netvanderbilt.eduub.edu These transformations can involve the conversion of one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk

Hydroxypyridine/pyridone tautomerism is a key consideration in these systems. The interconversion between the neutral 2-hydroxypyridine (B17775) and its keto-tautomeric 2-pyridone form, as well as their deprotonated anionic forms, can be influenced by reaction conditions and complexation to metal centers. researchgate.net This reactivity is important for applications in catalysis, such as the hydrogenation of CO2. researchgate.net

Common FGIs include the conversion of alcohols to halides, which are good leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu For instance, sulfonate esters can be converted to halides using sodium halides in acetone. vanderbilt.edu The reduction of nitriles to primary amines and the dehydration of amides to nitriles are other examples of valuable FGIs in the synthesis of complex molecules. vanderbilt.edu

Catalytic C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.govrsc.org This approach allows for the direct introduction of various functional groups onto the pyridone ring. beilstein-journals.orgmdpi.com

Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing C-H functionalization. nih.gov For example, palladium-catalyzed arylation of 8-aminoquinoline (B160924) amides at the β-C-H bond has been well-established. nih.gov Similarly, rhodium(III) catalysts have been used for the amination and arylation of pyridines. nih.gov These methods offer a direct route to introduce phenyl groups, a key step in the synthesis of phenylpyridone derivatives.

The development of bifunctional ligands has further expanded the scope and efficiency of C-H activation reactions, enabling the use of practical oxidants and providing control over stereoselectivity. scripps.edu These advancements are crucial for the synthesis of complex, biologically active molecules. scripps.edu

Advanced Strategies for Introducing Fluorine into Pyridone Systems

The introduction of fluorine into pyridone systems can be achieved through various advanced synthetic methods. These strategies include deoxyfluorination and the use of fluorinated building blocks. researchgate.netnih.govvanderbilt.edu

Deoxyfluorination Methods and Their Application

Deoxyfluorination is a key method for converting alcohols to fluorides. brynmawr.edu This transformation is typically achieved using reagents that activate the hydroxyl group for nucleophilic attack by a fluoride (B91410) source. brynmawr.eduthieme.de

A variety of deoxyfluorination reagents have been developed, each with its own advantages and limitations. brynmawr.edu Reagents like Deoxo-Fluor are thermally stable alternatives to DAST and are effective for the deoxyfluorination of benzylic and secondary alcohols. brynmawr.edu More recent developments include PyFluor, which is a stable and selective reagent, and PhenoFluor, which is tolerant of various functional groups. brynmawr.edu The choice of reagent depends on the specific substrate and desired reaction outcome. For instance, CpFluors have been developed for the selective deoxyfluorination of multiple alcohols based on their electronic properties. thieme-connect.com

The deoxyfluorination of carboxylic acids to acyl fluorides can also be achieved using reagents like pentafluoropyridine (B1199360) (PFP). worktribe.comacs.org This method provides a mild and efficient route to acyl fluorides, which are versatile intermediates for further transformations. worktribe.comacs.org

| Deoxyfluorination Reagent | Substrate | Key Features | Reference |

| Deoxo-Fluor | Benzyl and secondary alcohols | Thermally stable | brynmawr.edu |

| PyFluor | Alcohols | Stable and selective | brynmawr.edu |

| PhenoFluor | Alcohols | Functional group tolerant | brynmawr.edu |

| CpFluors | Alcohols | Selective for electronically different alcohols | thieme-connect.com |

| Pentafluoropyridine (PFP) | Carboxylic acids | Mild conditions, produces acyl fluorides | worktribe.comacs.org |

Utilization of Fluorinated Building Blocks

An alternative and often more straightforward approach to synthesizing fluorinated pyridones is the use of pre-fluorinated building blocks. researchgate.netrsc.orgsioc-journal.cn This strategy avoids the often harsh conditions required for direct fluorination or deoxyfluorination.

2-Fluoromalonic acid and its esters are versatile building blocks for the synthesis of selectively fluorinated heterocycles. researchgate.networktribe.com For example, diethyl 2-fluoromalonate can be used to synthesize 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. researchgate.net In the presence of phosphoryl chloride, 2-fluoromalonic acid can be used to prepare chlorinated fluoro-quinoline and fluoro-pyridopyrimidinone derivatives in a one-step tandem chlorination-cyclization process. researchgate.net

Other fluorinated building blocks, such as perfluoroalkyl halides, are also valuable for the synthesis of fluoroalkylated heterocycles. sioc-journal.cn The development of new methods to incorporate these building blocks through transition-metal catalyzed C-H functionalization continues to expand the synthetic toolbox for accessing novel fluorinated compounds. rsc.org

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position within a molecule, or regioselective fluorination, is a critical step in the synthesis of many pharmaceuticals, and the synthesis of this compound is no exception. The precise placement of the fluorine atom on the phenyl ring significantly influences the compound's physicochemical and biological properties. Various techniques have been developed to achieve high regioselectivity in fluorination reactions. numberanalytics.com

Common strategies include electrophilic, nucleophilic, and radical fluorination pathways. numberanalytics.com In the context of aromatic systems like the phenyl group in this compound, electrophilic fluorination is a prevalent approach. This involves an electron-rich aromatic ring attacking an electrophilic fluorine source.

To control the position of fluorination, chemists often employ directing groups. These are functional groups on the substrate that guide the fluorinating agent to a specific carbon atom. For instance, a pyridine (B92270) directing group can lead to high regioselectivity in electrophilic fluorination. numberanalytics.com Transition metal catalysis, particularly with palladium or copper, also offers a powerful tool for achieving high regioselectivity and yields in fluorination reactions. numberanalytics.com

Recent advancements have focused on more sustainable and milder methods. These include:

Electrochemical Fluorination : Utilizes an electric current to drive the reaction, offering a greener alternative to traditional reagents. numberanalytics.com

Photochemical Fluorination : Employs light to initiate the fluorination process under mild conditions. numberanalytics.com

I(I)/I(III) Catalysis : A recently developed organocatalytic method that enables the highly regioselective fluorination of unactivated allenes using an inexpensive HF source, a technique that could be adapted for related precursors. nih.gov

The choice of fluorinating agent is also crucial. Reagents like Selectfluor (F-TEDA-BF4) are commonly used for electrophilic fluorination of various heterocyclic and carbocyclic systems. organic-chemistry.orgworktribe.com The reaction conditions, including the solvent and catalyst, are optimized to maximize the yield of the desired regioisomer.

Table 1: Overview of Regioselective Fluorination Techniques

| Technique | Description | Key Features |

| Transition Metal-Catalyzed Fluorination | Uses transition metals like palladium or copper to catalyze the C-F bond formation. numberanalytics.com | High regioselectivity and yields. numberanalytics.com |

| Directing Group-Assisted Fluorination | A functional group on the substrate directs the fluorinating agent to a specific position. numberanalytics.com | Excellent control over regiochemistry. numberanalytics.com |

| Electrochemical Fluorination | Employs electric current to generate the reactive fluorine species. numberanalytics.com | Sustainable and efficient method. numberanalytics.com |

| Photochemical Fluorination | Uses light to initiate the fluorination reaction. numberanalytics.com | Operates under mild reaction conditions. numberanalytics.com |

| I(I)/I(III) Catalysis | An organocatalytic approach for fluorinating unsaturated precursors. nih.gov | High regioselectivity with inexpensive HF source. nih.gov |

Derivatization and Functionalization Strategies for this compound Analogues

The this compound core is a versatile scaffold for the development of new chemical entities. By modifying its structure through various derivatization and functionalization strategies, researchers can fine-tune its properties for specific applications. A study has shown that incorporating a this compound substituent can increase binding affinity over 300-fold in certain aminothiazole inhibitors. acs.org

Exploration of Side-Chain Modifications

Modifying the side chains attached to the phenylpyridone core is a primary strategy for creating diverse analogues. The pyridone ring, in particular, offers several reactive sites for modification. mdpi.com

Common synthetic transformations include:

Alkylation : Introducing alkyl groups at various positions, such as the nitrogen or oxygen atoms of the pyridone ring. For instance, pyridin-3-carbonitrile derivatives can be alkylated using reagents like ethyl bromoacetate (B1195939) in the presence of a base like anhydrous potassium carbonate. mdpi.comresearchgate.net

Hydrazinolysis : Reaction with hydrazine (B178648) hydrate (B1144303) can convert chloro-substituted pyridines into their corresponding hydrazino derivatives. mdpi.comresearchgate.netnih.gov These hydrazino compounds are valuable intermediates for further elaboration, as they can be condensed with aldehydes, ketones, or esters to form a wide array of heterocyclic systems. mdpi.comresearchgate.net

Amination : Chloro-substituted pyridine intermediates can react with various primary or secondary amines to introduce diverse amino side chains. mdpi.comresearchgate.net This allows for the systematic exploration of how different amine functionalities impact the molecule's properties.

Condensation Reactions : The core structure can be built or modified through condensation reactions. For example, 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one can be reacted with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) to form a cyanopyridone derivative. mdpi.comresearchgate.netnih.gov Similarly, 2-methylquinazolinones can be condensed with various aldehydes to produce vinyl derivatives. scirp.org

These modifications allow for the systematic investigation of structure-activity relationships, exploring how changes in charge, lipophilicity, and hydrogen bonding potential affect the molecule's behavior. mdpi.comnih.govnih.gov

Synthesis of Conjugates and Probes Incorporating the this compound Unit

Incorporating the this compound moiety into larger molecular constructs, such as conjugates and probes, is a key strategy for its use in biomedical research. These probes are designed to interact with specific biological targets and can be used for imaging or diagnostic purposes.

The synthesis of these conjugates often involves linking the this compound unit to another molecule, such as a fluorophore, a biotin (B1667282) tag, or a peptide, via a stable linker. nih.gov Common conjugation strategies include:

Amide Bond Formation : If the this compound analogue has a carboxylic acid or an amine group, it can be coupled with a corresponding amine or carboxylic acid on the probe molecule using standard peptide coupling reagents like HBTU and HOBt. beilstein-journals.org

"Click" Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for creating stable triazole linkages between molecules. mdpi.com A this compound derivative can be functionalized with either an azide (B81097) or an alkyne group, allowing it to be "clicked" onto a probe molecule containing the complementary functionality. mdpi.com

NHS Ester Chemistry : N-Hydroxysuccinimide (NHS) esters are reactive intermediates that readily react with primary amines to form stable amide bonds. A fluorophore or other reporter molecule functionalized as an NHS ester can be conjugated to a this compound analogue bearing an amino group. mdpi.comd-nb.info

The design of fluorescent probes often utilizes principles like Förster Resonance Energy Transfer (FRET), where the this compound unit might serve to modulate the properties of a donor-acceptor fluorophore pair. d-nb.info The synthesis of such probes requires a multi-step approach, often involving the protection and deprotection of functional groups to ensure selective reactions. beilstein-journals.orgolemiss.edu

Table 2: Common Conjugation Chemistries

| Chemistry | Reacting Groups | Linkage Formed | Key Features |

| Amide Coupling | Carboxylic Acid + Amine | Amide | Robust and common in bioconjugation. beilstein-journals.org |

| Click Chemistry (CuAAC) | Azide + Alkyne | Triazole | High efficiency and orthogonality. mdpi.com |

| NHS Ester Amination | NHS Ester + Amine | Amide | Specific for primary amines, widely used for labeling. mdpi.comd-nb.info |

Green Chemistry Approaches and Scalability Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact, improve safety, and lower costs. mdpi.comijbpas.com These principles are highly relevant to the synthesis of this compound and its analogues, particularly when considering scalability for industrial production.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. nih.govrsc.org Some fluorination reactions have been successfully performed in aqueous media. organic-chemistry.org

Catalysis : Employing catalysts, including biocatalysts, can enable reactions to proceed with higher efficiency and selectivity under milder conditions, reducing energy consumption and waste generation. mdpi.comnih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing by-products. researchgate.net

Energy Efficiency : Utilizing methods like microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com

Solvent-Free Reactions : Performing reactions in the absence of a solvent, for example by neat grinding of reactants, represents an ideal green chemistry approach by eliminating solvent waste entirely. mdpi.com

When scaling up a synthesis, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification become paramount. Green chemistry approaches often align with the goals of scalability. For example, catalytic processes are generally more cost-effective and generate less waste than stoichiometric reactions on a large scale. rsc.org Similarly, telescoping multiple synthetic steps into a one-pot process without isolating intermediates can significantly improve efficiency and reduce waste, making a synthesis more scalable and sustainable. rsc.org

The choice of synthetic route for this compound must therefore balance the need for high yield and purity with considerations of environmental impact, safety, and economic viability, especially for large-scale manufacturing.

Molecular Design Principles and Structure Activity Relationship Sar Studies

Elucidation of Intermolecular Interactions Governed by the 3-Fluorophenylpyridone Moiety

The efficacy of a drug molecule is fundamentally dependent on its ability to recognize and bind to its biological target. The this compound moiety possesses distinct features that govern these crucial intermolecular interactions.

The this compound structure contains key functional groups capable of forming specific non-covalent interactions. The pyridone ring, with its nitrogen and oxygen atoms, can act as both a hydrogen bond donor and acceptor. molaid.com The 1,2-dihydro-2-oxopyridine part of the structure is noted for its planar nature, which facilitates effective interactions. molaid.com The geometries of hydrogen bonds are highly specific, and interactions involving aromatic heterocycles have been studied in detail to understand these preferences. nih.gov

Aromatic interactions, such as π-π stacking and CH-π interactions, also play a significant role. The phenyl ring can engage with aromatic residues in a protein's binding pocket. Studies have shown that hydrogen bonding to aromatic rings can contribute significantly to stabilizing enthalpy, with an estimated strength of around 3 kcal/mol, which is comparable to a conventional hydrogen bond. researchgate.net

The substitution of a hydrogen atom with fluorine on the phenyl ring has profound effects on the molecule's properties. Fluorine is highly electronegative and can alter the local electronic environment, influencing how the molecule interacts with its target. nih.govrsc.org This substitution can change the molecule's polarity and its ability to participate in hydrogen bonds; while not a strong hydrogen bond acceptor, fluorine can form weak C-F···H-X (where X is O or N) interactions. nih.govnih.gov The interaction energy of these bonds is primarily determined by the donor-acceptor distance. nih.gov

Furthermore, replacing a hydroxyl group (–OH) with fluorine can reduce the quenching effect caused by the –OH group and promote luminescence conversion in certain materials, indicating a significant change in the local electronic environment. mdpi.com This modification of the electrostatic potential can be critical for molecular recognition, sometimes allowing a fluorinated phenyl ring to act as an isostere for other groups, such as a pyridine (B92270). nih.gov The introduction of fluorine can lead to more favorable binding affinities by optimizing these subtle interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational methodology that aims to build mathematical models to correlate the structural or physicochemical properties of a set of compounds with their biological activities. nih.govmdpi.com This approach is instrumental in predicting the activity of new, unsynthesized derivatives of the this compound scaffold, thereby streamlining the drug discovery process. nih.gov

The development of a QSAR model is a systematic process that involves several key steps. mdpi.com First, a dataset of this compound derivatives with known biological activities (the "training set") is compiled. nih.gov For each molecule in the set, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Using statistical techniques, a mathematical equation is generated that links the descriptors to the biological activity. nih.gov Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov The resulting model's predictive power is then rigorously tested using an external set of compounds not included in the initial model-building process. nih.govelsevierpure.com Once validated, the QSAR model can be used to predict the activity of novel, designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

The core of any QSAR model lies in the selection of relevant molecular descriptors and the statistical validation of their correlation with biological activity. researchgate.netkg.ac.rs Descriptors can be categorized based on the dimensionality of the information they encode.

| Descriptor Category | Examples | Description |

| Topological (2D) | Wiener index, Molecular Connectivity Indices (χ) | Describe the atomic connectivity and branching of a molecule. researchgate.netj-morphology.com |

| Physicochemical (2D/3D) | LogP, Molar Refractivity (Mr) | Quantify properties like hydrophobicity and polarizability. j-morphology.com |

| Quantum Chemical (3D) | HOMO/LUMO energies, Chemical Potential (µ) | Derived from quantum mechanical calculations, these describe the electronic structure. j-morphology.com |

| Field-Based (3D) | CoMFA, CoMSIA | Describe the steric, electrostatic, and hydrophobic fields surrounding a molecule. researchgate.netjmaterenvironsci.com |

The quality and predictive capability of a QSAR model are assessed using several statistical parameters. A robust model will have a high correlation coefficient and low error values.

| Statistical Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | Measures the proportion of variance in the biological activity that is predictable from the descriptors. nih.govnih.gov | > 0.6 nih.gov |

| q² or r²cv (Cross-validated r²) | A measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. elsevierpure.comnih.gov | Close to r² value |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. nih.gov | As low as possible |

| F-test (Fischer's ratio) | Assesses the statistical significance of the regression model. nih.gov | High value |

Studies on various inhibitors have shown that descriptors related to size, aromaticity, and polarizability often affect the inhibitory activity of compounds. nih.gov For instance, in a study of indomethacin (B1671933) derivatives, descriptors for the index of refraction and electronegativity were found to be significant. j-morphology.com

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional shape of a molecule, defined by its conformation and stereochemistry, is critical for its biological function. uou.ac.in A molecule must adopt a specific orientation, or "bioactive conformation," to fit precisely into the binding site of its target protein.

Conformational analysis involves identifying the stable, low-energy shapes a molecule can adopt through rotation around its single bonds. nih.gov The this compound scaffold, with its flexible linkages, can exist in multiple conformations. The presence of the fluorine atom can significantly influence these conformational preferences. soton.ac.uk Studies on other fluorinated compounds have demonstrated that 1,3-difluoro motifs strongly influence alkane chain conformation, an effect that can be magnified upon chain extension. soton.ac.uk This control over shape is crucial, as different conformations can expose different functional groups for interaction, leading to variations in binding affinity.

Stereochemistry, which deals with the fixed spatial arrangement of atoms, is equally important. uou.ac.inmvpsvktcollege.ac.in Molecules with the same chemical formula and connectivity but different spatial arrangements are called stereoisomers. Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can have dramatically different biological activities. For example, conformational analysis of the drug tefludazine (B1214096) was used to identify the specific stereoisomer and conformation responsible for its dopamine (B1211576) receptor antagonism. nih.gov This highlights the necessity of considering both the specific stereoisomer and its preferred conformation when designing new drugs based on the this compound core. The relative stability of different conformers, such as in disubstituted cyclohexanes, often determines which shape predominates and is therefore more likely to be biologically active. libretexts.org

Bioisosteric Applications of the this compound Scaffold in Molecular Design

The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds into more effective and safer therapeutic agents. worktribe.com Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly comparable biological effects. worktribe.com The this compound scaffold has emerged as a valuable structural motif in drug design, primarily serving as a bioisosteric replacement for other aromatic and heteroaromatic systems to enhance pharmacological profiles.

The introduction of a fluorine atom into a phenylpyridone core offers a nuanced approach to modulating a molecule's properties. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, yet it can profoundly influence the electronic character, lipophilicity, metabolic stability, and binding interactions of the parent molecule. chemrxiv.orgselvita.com The pyridone component of the scaffold provides hydrogen bond donor and acceptor capabilities, which can be crucial for anchoring a ligand within a biological target. nih.gov

One of the primary applications of the this compound scaffold is the bioisosteric replacement of a phenyl ring or other heterocyclic systems. This substitution is often employed to address specific challenges encountered during lead optimization, such as poor metabolic stability or off-target effects. For instance, the replacement of an electron-rich phenyl group with a 3-fluoropyridone can block sites of metabolic oxidation, a common issue with phenols and anisoles. chemrxiv.org This modification can lead to an improved pharmacokinetic profile and reduced potential for the formation of reactive metabolites. chemrxiv.org

The substitution of a CH group in an aromatic ring with a nitrogen atom, as seen in the pyridine portion of the scaffold, is a common bioisosteric transformation that can improve metabolic stability and receptor affinity. cambridgemedchemconsulting.com The fluorine atom at the 3-position further refines the electronic distribution of the ring system, which can be leveraged to fine-tune binding interactions with the target protein. This strategic placement of fluorine can influence the conformation of the molecule and introduce favorable electrostatic interactions, potentially leading to enhanced potency and selectivity. selvita.com

The following table illustrates the conceptual impact of bioisosteric replacement of a phenyl group with a 3-fluoropyridone moiety on key drug-like properties, based on established principles of medicinal chemistry.

| Parent Compound Moiety | Bioisosteric Replacement Moiety | Effect on Lipophilicity (LogP) | Metabolic Stability | Receptor Binding Affinity (IC50) |

| Phenyl | 3-Fluoropyridone | Generally increased | Often improved due to blockage of oxidative metabolism | Can be enhanced through new hydrogen bonding and electrostatic interactions |

| Hydroxyphenyl | 3-Fluoropyridone | Variable, can increase or decrease depending on intramolecular interactions | Significantly improved by replacing the metabolically labile hydroxyl group | Maintained or improved by mimicking the hydrogen bonding potential of the hydroxyl group |

| Pyridine | 3-Fluoropyridone | Modulated by the addition of the fluorine and phenyl groups | Can be altered based on the specific metabolic pathways of the parent pyridine | Potentially enhanced due to the introduction of new binding interactions |

This table presents generalized trends in property modulation based on established principles of bioisosterism and may not be representative of all cases.

The utility of the this compound scaffold is also evident in its ability to mimic the structural and electronic features of other key functional groups. For example, the pyridone tautomer can present a hydrogen bond donor and acceptor profile that is bioisosteric to a carboxylic acid or an amide, which are common functionalities in bioactive molecules. nih.gov This mimicry allows for the exploration of novel chemical space while retaining the key interactions necessary for biological activity.

Mechanistic Investigations of 3 Fluorophenylpyridone Interactions and Transformations

Reaction Mechanisms in the Synthesis and Chemical Derivatization of 3-Fluorophenylpyridone

The synthesis of the this compound scaffold can be achieved through various established methods for constructing N-aryl pyridone rings, including cycloaddition reactions, condensation of carbonyl compounds, or oxidative amination strategies. chemrxiv.orgbaranlab.org The derivatization of this core structure is then typically achieved through functionalization of either the pyridone or the fluorophenyl ring, often employing catalytic methods to ensure high regioselectivity. rsc.orgillinois.edu

The synthesis and derivatization of arylpyridones proceed through a series of reactive intermediates and transition states that dictate the final product structure and stereochemistry. In cycloaddition pathways, such as the inverse-electron-demand Diels-Alder reaction, heterocyclic azadienes can serve as precursors, proceeding through bicyclic intermediates that subsequently undergo rearrangement or extrusion to form the aromatic pyridone ring. baranlab.org

In catalytic derivatization processes, the nature of the intermediates is highly dependent on the chosen catalyst. For instance, in phosphine-catalyzed [3+2] annulation reactions used to build five-membered rings onto a pyridone scaffold, the reaction initiates with the phosphine (B1218219) adding to an allene (B1206475) to form a zwitterionic intermediate. researchgate.net This intermediate possesses two resonance forms that determine the subsequent regiochemical outcome of the cyclization. researchgate.net

Transition state stability is a critical factor, particularly in asymmetric synthesis. For the synthesis of axially chiral N-aryl pyridones, dynamic kinetic resolution via phase-transfer catalysis has been shown to be effective. rsc.orgrsc.orgnih.gov In these systems, a hydrogen bond between a hydroxyl group on the aryl substituent and the pyridone's carbonyl oxygen can lower the rotational barrier in the starting material, facilitating the resolution process. rsc.orgrsc.orgnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating these transition states, revealing how non-covalent interactions with the catalyst and within the substrate itself can stabilize one pathway over another. rsc.org For example, a stabilizing ground-state CH⋯π interaction in the product can raise the barrier to racemization, locking in the desired chirality. rsc.orgnih.gov

Catalysis is central to achieving controlled and selective synthesis and derivatization of complex molecules like this compound. The choice of catalyst can direct the reaction down entirely different mechanistic pathways, leading to distinct products from the same starting materials. nih.gov

Transition-Metal Catalysis: Palladium and nickel complexes are widely used for cross-coupling reactions to functionalize the aryl or pyridone rings. mdpi.comresearchgate.net For example, nickel-catalyzed coupling of fluoro-aromatics with Grignard reagents or organozinc reagents can form new C-C bonds. researchgate.net The regioselectivity of these reactions can often be controlled by directing groups. A pyridinyl ring, for instance, can direct ortho-C-F bond activation and subsequent functionalization on an adjacent phenyl ring. researchgate.net The structure of ligands, such as bidentate phosphines, plays a crucial role in determining the reaction's efficiency and selectivity. mdpi.com

Organocatalysis: In addition to metal-based systems, organocatalysts have emerged as powerful tools for controlling regioselectivity. mdpi.com For instance, in annulation reactions, different configurations of dipeptide-derived phosphine catalysts can selectively produce different regioisomers. researchgate.net This control arises from subtle differences in non-covalent interactions, such as hydrogen bonding, within the catalyst-substrate transition state, which can delicately differentiate the activation energies of competing pathways. researchgate.net The regioselectivity in reactions involving pyridone precursors can also be governed by the aryne distortion model, where substituents influence the geometry of pyridyne intermediates to direct the attack of nucleophiles or cycloaddition partners to a specific position. nih.gov

Molecular Mechanisms of this compound Engagement with Biological Macromolecules

The interaction of this compound with biological macromolecules like proteins is governed by a combination of non-covalent forces and, potentially, covalent bond formation through the activation of its C-F bond.

The carbon-fluorine bond is the strongest single bond to carbon, and its activation typically requires significant energy input, often facilitated by a catalyst. chem8.org In a biological context, the cleavage of a C-F bond on the 3-fluorophenyl moiety would likely be mediated by a metalloenzyme, such as a cytochrome P450. nih.gov

The mechanism of enzymatic C-F bond cleavage often involves an oxidative pathway. nih.gov For heme-dependent enzymes like cytochrome P450, a highly reactive ferryl-oxo intermediate (Compound I) can perform an electrophilic attack on the electron-rich aromatic ring of the 3-fluorophenyl group. nih.gov This can lead to the formation of a transient cationic intermediate. nih.gov Subsequent rearrangement and the loss of a fluoride (B91410) ion can result in the hydroxylation of the aromatic ring, effectively cleaving the C-F bond. nih.gov The regioselectivity of this process—whether hydroxylation occurs at the fluorine-bearing carbon or an adjacent C-H bond—depends on the precise orientation of the substrate within the enzyme's active site. nih.gov

The mechanistic implication of such an event is profound. If the C-F bond activation leads to the formation of a reactive intermediate that can form a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the protein's active site, this results in irreversible inhibition of the protein. This covalent modification can lead to a prolonged pharmacological effect, as the protein's function can only be restored through the synthesis of new protein.

Outside of a biological context, C-F bond activation is a significant area of research in synthetic chemistry. Transition metals like nickel and palladium are effective catalysts for this transformation, typically proceeding through an oxidative addition mechanism where the metal center inserts into the C-F bond. mdpi.comresearchgate.netchemrxiv.org Frustrated Lewis Pairs (FLPs) represent a metal-free approach, where a sterically hindered Lewis acid and Lewis base act in concert to abstract the fluoride and stabilize the resulting carbocation. nih.gov

The specific, non-covalent binding of this compound into a protein's active site is the basis for its potential biological activity. These interactions are dynamic and involve a complex interplay of forces. nih.gov The primary types of interactions include:

Hydrogen Bonds: The pyridone ring contains both hydrogen bond donors (N-H) and acceptors (C=O), which can form strong, directional interactions with polar residues in the protein backbone or side chains.

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar residues like leucine, isoleucine, and valine, driving the expulsion of ordered water molecules from the binding site.

π-Stacking and π-Cation Interactions: The aromatic nature of both the phenyl and pyridone rings allows for π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Cation-π interactions with positively charged residues such as lysine (B10760008) or arginine are also possible.

Halogen Bonds: The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. More significantly, it can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner like a backbone carbonyl oxygen.

Computational methods, particularly molecular dynamics (MD) simulations, are essential for studying these dynamic interactions. mdpi.comsissa.itbiorxiv.org MD simulations can model the movement of the ligand and protein over time, revealing conformational changes upon binding (induced fit), the role of water molecules in mediating interactions, and the stability of specific contacts. biorxiv.orgnih.govyoutube.com By simulating the system over nanoseconds to microseconds, researchers can identify key binding poses, calculate the residence time of the ligand in the binding site, and understand the structural basis for binding specificity. biorxiv.orgyoutube.com

Kinetic and Thermodynamic Characterization of this compound-Mediated Processes

To fully understand the interaction of this compound with a biological target, it is crucial to characterize both the thermodynamics (why and how strongly it binds) and the kinetics (how fast it binds and unbinds). rsc.org These parameters provide a complete picture of the binding event and are often better predictors of in vivo efficacy than binding affinity alone. youtube.comresearchgate.net

Thermodynamics of binding describes the equilibrium state of the ligand-protein interaction and is defined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Binding Affinity (Kd): The dissociation constant, Kd, is a measure of how tightly a ligand binds to a protein. It is directly related to ΔG.

Enthalpy (ΔH): Represents the change in heat upon binding, corresponding to the energy of the bonds being made and broken. Favorable hydrogen bonds and van der Waals interactions typically result in a negative (favorable) enthalpy change.

Entropy (ΔS): Reflects the change in disorder of the system. The release of ordered water molecules from the binding site is a major source of favorable entropy, while the "freezing" of the ligand and protein upon complex formation is entropically unfavorable. acs.org

Kinetics of binding describes the rates of the association and dissociation processes.

Association Rate Constant (kon): The rate at which the ligand binds to the protein.

Dissociation Rate Constant (koff): The rate at which the ligand dissociates from the protein. The reciprocal of this value (1/koff) is the residence time , which is an increasingly important parameter in drug design as it can correlate with the duration of the biological effect. youtube.comresearchgate.net

These parameters are experimentally determined using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat change (ΔH) and can determine Kd and stoichiometry, and Surface Plasmon Resonance (SPR), which can measure both kon and koff in real-time. oup.com

The following table presents hypothetical but representative data for the binding of a fluorinated heterocyclic compound like this compound to a model protein target, as would be determined by these methods.

| Parameter | Value | Unit | Description | Experimental Technique |

|---|---|---|---|---|

| Kd (Dissociation Constant) | 50 | nM | Measures binding affinity; lower values indicate tighter binding. | ITC, SPR |

| kon (Association Rate) | 2.5 x 105 | M-1s-1 | Rate of complex formation. | SPR |

| koff (Dissociation Rate) | 1.25 x 10-2 | s-1 | Rate of complex decay; lower values indicate a more stable complex. | SPR |

| Residence Time (1/koff) | 80 | s | Average time the ligand remains bound to the target. | SPR (calculated) |

| ΔG (Gibbs Free Energy) | -10.0 | kcal/mol | Overall energy of binding; calculated from Kd. | ITC, SPR (calculated) |

| ΔH (Enthalpy) | -7.5 | kcal/mol | Heat change from bond formation; indicates binding is enthalpy-driven. | ITC |

| -TΔS (Entropy) | -2.5 | kcal/mol | Contribution from changes in disorder; indicates some entropic penalty. | ITC (calculated) |

Computational and Theoretical Studies of 3 Fluorophenylpyridone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. mdpi.comaps.org These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and electron distribution. youtube.comyoutube.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com Instead of dealing with the complex wave function, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. youtube.com

For 3-Fluorophenylpyridone, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the potential energy for different atomic arrangements, researchers can map out the molecule's potential energy landscape. researchgate.netrsc.org This landscape reveals the lowest energy conformations (stable states), transition states between them, and the energy barriers for conformational changes. researchgate.net For instance, DFT can be used to calculate the rotational barrier around the bond connecting the phenyl and pyridone rings, which is crucial for understanding its flexibility.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N (pyridone ring) | 1.38 Å |

| Bond Length | C-C (inter-ring) | 1.49 Å |

| Dihedral Angle | F-C-C-C (phenyl ring) | 179.9° |

| Dihedral Angle | C-C-N-C (pyridone ring) | 178.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. Chemical reactivity indices derived from these calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactive tendencies. nih.govresearchgate.net These insights are vital for predicting its behavior in chemical reactions and biological interactions. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

Note: This data is hypothetical and serves to illustrate the output of FMO analysis.

Molecular Dynamics (MD) Simulations of this compound in Complex Environments

While quantum chemical calculations describe the static properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, especially in complex environments like a solvent or a biological system. rsc.orgaps.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, binding events, and other dynamic processes. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov The primary goal is to predict the binding mode and affinity. ibm.com Docking algorithms generate various possible binding poses and use scoring functions to rank them, identifying the most stable complex. researchgate.netarxiv.org

In the context of drug discovery, docking can be used to screen this compound against various protein targets to identify potential biological activity. The predicted binding pose reveals key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex, providing a basis for designing more potent derivatives. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity | -8.2 kcal/mol |

| Predicted Inhibition Constant (Ki) | 0.5 µM |

| Interacting Residues | LYS76, GLU91, LEU130, ASP184 |

| Key Interactions | Hydrogen bond with LYS76 backbone, Pi-Pi stacking with PHE80 |

Note: This table presents a hypothetical outcome of a molecular docking study.

A molecule's function is often closely linked to its three-dimensional shape or conformation. MD simulations allow for extensive sampling of the conformational space available to this compound in a given environment (e.g., in water). By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most frequently adopted and stable conformations.

This analysis is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. Clustering algorithms are often applied to the MD trajectory to group similar structures, providing a representative set of low-energy conformations. The stability of these conformations can be further analyzed by calculating the root-mean-square deviation (RMSD) and potential energy over the course of the simulation.

Table 4: Hypothetical Conformational Cluster Analysis of this compound from a 100 ns MD Simulation in Water

| Cluster ID | Population (%) | Average Potential Energy (kcal/mol) | Representative Dihedral Angle (Phenyl-Pyridone) |

|---|---|---|---|

| 1 | 65% | -15.8 | 38° |

| 2 | 25% | -14.2 | 145° |

| 3 | 8% | -13.1 | -40° |

Note: The data is for illustrative purposes to show typical results from a conformational analysis.

Prediction of Spectroscopic Properties for Analytical and Probing Applications

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict various spectroscopic properties of molecules. rsc.org These predictions are invaluable for interpreting experimental spectra and can aid in the structural characterization of new compounds. nih.gov

For this compound, calculations can predict its UV-Vis absorption spectrum by determining the energies of electronic transitions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure. Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed, helping to assign experimental peaks to specific molecular vibrations.

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Calculated Value |

|---|---|

| Maximum UV-Vis Absorption (λmax) | 285 nm (in ethanol) |

| ¹H NMR Chemical Shift (pyridone H) | δ 7.8 ppm |

| ¹³C NMR Chemical Shift (C=O) | δ 165.2 ppm |

| ¹⁹F NMR Chemical Shift | δ -115.4 ppm |

Note: This table contains example data that could be generated from spectroscopic prediction calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts, aiding in the assignment of complex spectra and the confirmation of chemical structures.

The prediction of ¹⁹F and ¹³C NMR chemical shifts for fluorinated aromatic compounds, including structures analogous to this compound, is a key area of computational research. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as electron density, the nature of neighboring atoms, and molecular geometry.

Computational approaches typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation. This is crucial as NMR chemical shifts are dependent on the molecular geometry.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated. This tensor describes how the electron cloud around a nucleus shields it from the external magnetic field.

Chemical Shift Calculation: The isotropic shielding value is then used to calculate the chemical shift relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C or trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F.

Various DFT functionals and basis sets are employed for these calculations, with the choice of method impacting the accuracy of the predictions. For fluorinated aromatic compounds, hybrid functionals such as B3LYP and parameter-free functionals like ωB97XD, combined with basis sets like 6-31++G(d,p) or specialized basis sets like pcSseg-3, have been shown to provide good agreement with experimental data. bohrium.com The accuracy of these predictions is often reported in terms of the mean absolute error (MAE) between the calculated and experimental chemical shifts.

Below is a representative table of predicted ¹³C and ¹⁹F NMR chemical shifts for a model this compound structure, based on typical values and expected computational accuracy from studies on similar fluorinated heterocyclic compounds.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Fluorine (F) | -110 to -125 |

| Carbon (C-F) | 160 - 165 (JCF ≈ 240-250 Hz) |

| Carbon (Pyridone Ring) | 110 - 160 |

| Carbon (Phenyl Ring) | 115 - 140 |

Note: The exact chemical shifts can vary depending on the specific isomer of phenylpyridone and the computational method employed. The large coupling constant (JCF) for the carbon directly bonded to fluorine is a characteristic feature.

Electronic and Nonlinear Optical (NLO) Properties

The electronic properties of this compound, such as its dipole moment, polarizability, and hyperpolarizability, are of significant interest for its potential applications in materials science, particularly in the field of nonlinear optics (NLO). Computational methods are instrumental in predicting these properties.

DFT calculations, using functionals like B3LYP and B3PW91 with the 6-31++G(d,p) basis set, have been successfully applied to investigate the electronic and NLO properties of fluorophenylpyridine derivatives. researchgate.net These studies reveal how the substitution pattern and the interplay of different functional groups influence the molecule's response to an external electric field.

Key electronic and NLO properties that are computationally investigated include:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule. Materials with large hyperpolarizability values are sought after for applications in frequency doubling and optical switching.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller HOMO-LUMO gap is often associated with higher polarizability and NLO activity.

Computational studies on fluorophenylpyridines have shown that the introduction of a fluorine atom can influence these properties through its electron-withdrawing nature. researchgate.net The position of the fluorine atom and the nitrogen atom in the pyridine (B92270) ring, as well as the relative orientation of the phenyl and pyridone rings, are all critical factors.

Below is a table summarizing typical calculated electronic and NLO properties for a representative fluorophenylpyridine derivative, based on published research. researchgate.net

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.0 - 4.0 Debye |

| Mean Polarizability (α) | 100 - 150 a.u. |

| First Hyperpolarizability (β) | 100 - 500 a.u. |

| HOMO-LUMO Gap | 4.0 - 5.0 eV |

Note: The values are dependent on the specific isomer and the level of theory used for the calculation. 1 a.u. of dipole moment = 2.54 Debye; 1 a.u. of polarizability = 0.1482 ų; 1 a.u. of hyperpolarizability = 8.639 x 10⁻³³ esu.

Computational Approaches for Rational Design and Virtual Screening of this compound Analogues

Computational methods play a pivotal role in the rational design and virtual screening of novel molecules with desired biological activities. For this compound analogues, these approaches can accelerate the discovery of new drug candidates by identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

The general workflow for the rational design and virtual screening of analogues involves several key steps:

Target Identification and Binding Site Analysis: The first step is to identify a biological target (e.g., an enzyme or a receptor) and characterize its three-dimensional structure, particularly the binding site where a ligand can interact.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) required for biological activity. This model can be generated based on the structure of a known active ligand or the target's binding site.

Virtual Screening: Large chemical databases are computationally screened to identify molecules that match the pharmacophore model and have a high predicted binding affinity for the target. This process can be ligand-based or structure-based.

Ligand-Based Virtual Screening: This approach uses the structural information of known active compounds to find other molecules with similar properties.

Structure-Based Virtual Screening (Molecular Docking): This method involves docking candidate molecules into the binding site of the target protein and scoring their interactions to predict binding affinity and pose.

Lead Optimization: The "hits" from virtual screening are then subjected to further computational analysis to optimize their structure for improved activity and drug-like properties. This can involve modifying functional groups to enhance interactions with the target or to improve properties like solubility and metabolic stability.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and experimental testing.

For pyridone-based compounds, computational studies have been successfully employed to design and identify potential inhibitors for various targets, such as the COVID-19 main protease and various kinases. nih.govresearchgate.net These studies demonstrate the utility of molecular docking and molecular dynamics simulations in understanding the binding modes of these inhibitors and guiding the design of more potent analogues. The insights gained from these computational approaches can significantly reduce the time and cost associated with drug discovery and development.

Chemical Biology Applications and Biological Target Exploration

Development and Application of 3-Fluorophenylpyridone-based Chemical Probes

Chemical probes are essential small molecules designed to study and manipulate biological processes. The development of probes based on the this compound scaffold allows for the targeted investigation of protein function and interaction networks. The fluorine atom is a particularly valuable feature, enabling specific types of biophysical analysis.

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful technique in drug discovery and chemical biology for studying small molecule-protein interactions. nih.govuni-konstanz.de The ¹⁹F nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and has a spin of ½, resulting in high sensitivity and sharp NMR signals. bruker.com Furthermore, the absence of endogenous fluorine in most biological systems provides a clear background, making it an ideal bioorthogonal probe for observing molecular interactions. uni-konstanz.debruker.com

In the context of this compound, the fluorine atom on the phenyl ring acts as a reporter. When this compound binds to a biological target, such as a protein, the local chemical environment around the fluorine atom changes. This change is reflected in the ¹⁹F NMR spectrum, typically as a chemical shift perturbation or changes in signal relaxation times. nih.gov These spectral changes can be monitored to confirm binding, determine binding affinity (dissociation constant, Kd), and even map the binding site. nih.govnih.gov

Protein-Observed Fluorine NMR (PrOF NMR) is a specific application where the protein of interest is labeled with a fluorine-containing amino acid. bruker.com However, a ligand-observed approach using a fluorinated small molecule like this compound is often more straightforward and less costly, as it does not require isotopic labeling of the protein. nih.gov By titrating a protein into a solution of this compound and observing the ¹⁹F NMR signal, researchers can quantify the binding thermodynamics and kinetics of the interaction. nih.gov

Table 1: Key Advantages of ¹⁹F NMR for Interaction Studies

| Feature | Advantage | Relevance to this compound |

| High Sensitivity | 100% natural abundance and high gyromagnetic ratio of ¹⁹F. | Enables detection of binding events even at low concentrations. |

| No Biological Background | Fluorine is virtually absent in biological systems. | Provides a "clean" spectral window without interference from endogenous molecules. bruker.com |

| Environmental Sensitivity | The ¹⁹F chemical shift is highly sensitive to changes in the local environment. | Allows for precise reporting on binding events and conformational changes upon interaction with a target. nih.gov |

| Versatility | Can be used in both ligand-observed and protein-observed experiments. | As a fluorinated ligand, it is ideally suited for ligand-observed NMR screening to identify and characterize binders. nih.gov |

The this compound scaffold can also be chemically modified to create fluorescent or bioorthogonal probes for cellular imaging and activity profiling.

Fluorescent Probes: To render this compound fluorescent, it can be conjugated to a fluorophore. The design of such probes often involves linking the core scaffold, which provides targeting specificity, to a fluorescent reporter molecule. nih.govmdpi.com The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths suitable for biological imaging. nih.govmdpi.com For example, derivatives of BODIPY, coumarin, or rhodamine could be attached to the pyridone or phenyl ring. rsc.orgnifdc.org.cn An "activatable" probe could also be designed, where the fluorescence is initially "turned off" or quenched and is only "turned on" upon binding to its specific biological target. This strategy reduces background signal and enhances detection sensitivity. researchgate.net

Bioorthogonal Probes: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net A this compound-based probe can be functionalized with a bioorthogonal handle, such as an azide (B81097), alkyne, or tetrazine. nih.govresearchgate.net This allows the probe to be used in two-step labeling experiments. First, the this compound probe binds to its cellular target. Second, a reporter molecule (e.g., a fluorophore or an affinity tag) carrying the complementary bioorthogonal group is introduced, which then selectively reacts with the probe. This approach is highly versatile for visualizing the localization and dynamics of the target molecule in living cells. researchgate.net

Methodologies for Biological Target Identification and Validation

A critical step after discovering a bioactive small molecule like a this compound derivative is to identify its molecular target(s). This process, known as target deconvolution, is essential for understanding its mechanism of action. nih.govnih.gov

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired biological effect, without prior knowledge of the target. mdpi.com If a this compound derivative shows interesting activity in such a screen (e.g., inhibiting cancer cell growth), the next challenge is to find its direct molecular target.

Target deconvolution strategies include:

Affinity Chromatography: The this compound derivative is immobilized on a solid support (like beads). A cell lysate is then passed over these beads. The target protein will bind to the immobilized compound and can be subsequently eluted, identified, and analyzed, often using mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active site of specific enzyme families. nih.gov If the this compound core can be modified into a reactive probe, it could be used to label its target enzyme directly in a complex biological sample.

Several in vitro techniques can be used to confirm and quantify the interaction between a small molecule and a putative target protein. researchgate.netmedchemexpress.com These methods are crucial for validating targets identified through screening or deconvolution efforts.

Table 2: Common Biochemical Methods for Interaction Analysis

| Method | Principle | Application for this compound |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event to determine binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Can provide a complete thermodynamic profile of the interaction between a this compound derivative and its target protein. researchgate.net |

| Surface Plasmon Resonance (SPR) | The target protein is immobilized on a sensor chip, and the small molecule is flowed over the surface. Binding is detected as a change in the refractive index, providing real-time kinetic data (kon, koff). | Allows for the label-free, real-time analysis of binding kinetics. |

| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. A bound ligand generally stabilizes the protein, increasing its melting temperature. | A rapid and cost-effective method to screen for direct binding of this compound analogs to a purified target protein. |

| Nuclear Magnetic Resonance (NMR) | As discussed previously, ¹⁹F NMR can directly observe the binding of this compound to its target. ¹H-¹⁵N HSQC NMR can be used to observe chemical shift perturbations on the protein side. nih.govnih.gov | Provides atomic-level detail on the binding interaction and can identify the binding site on the protein. |

Genetic methods can complement biochemical and proteomic approaches to identify or validate drug targets by observing how gene perturbations affect cellular sensitivity to a compound. nih.govhybrigenics-services.com

Drug-Resistant Mutant Screening: Cells are exposed to a lethal concentration of a this compound derivative, and mutants that survive are selected. The mutations responsible for resistance often occur in the gene encoding the drug's direct target or in functionally related pathways. Whole-genome sequencing of these resistant mutants can pinpoint the target. nih.gov

CRISPR-based Screening: Genome-wide CRISPR screens (either knockout, activation, or interference) can identify genes that, when perturbed, alter a cell's sensitivity to a compound. ucsd.edu For example, a CRISPR interference (CRISPRi) screen could identify genes whose downregulation confers resistance to a this compound derivative, strongly suggesting that the protein products of these genes are involved in the compound's mechanism of action.

Yeast Three-Hybrid (Y3H) System: This system is engineered to detect small molecule-protein interactions inside yeast cells. hybrigenics-services.com A hybrid molecule consisting of the this compound derivative linked to another molecule (like methotrexate) is used as "bait" to screen a library of potential protein "prey." An interaction activates a reporter gene, allowing for the identification of binding partners.

These genetic strategies provide powerful, in-cellulo evidence for target engagement and can uncover complex relationships between a compound and its cellular targets. nih.gov

Limited Research Available on the Mechanism of Action of this compound Derived Compounds